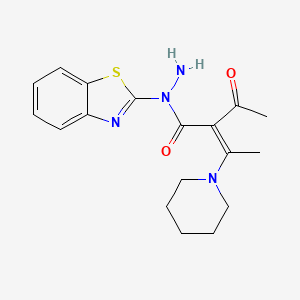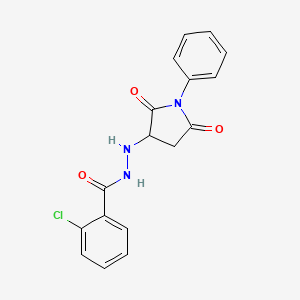
N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where a suitable alkyne reacts with an azide to form the pyrazole ring . Another approach involves the condensation of ketones or aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as one-pot condensations and catalytic processes. For instance, the use of transition-metal catalysts like ruthenium or copper can facilitate the formation of pyrazole derivatives under mild conditions . These methods offer high yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a solvent like DMSO.
Reduction: Hydrogenation can be achieved using hydrogen gas and a metal catalyst such as palladium.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-ethylpyrazol-3-amine: Lacks the methyl group at the 4-position.
1-ethyl-4-methylpyrazol-3-amine: Lacks the benzyl group.
N-benzyl-4-methylpyrazol-3-amine: Lacks the ethyl group.
Uniqueness
N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of both benzyl and ethyl groups, which can influence its reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications .
Properties
Molecular Formula |
C13H18ClN3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-16-10-11(2)13(15-16)14-9-12-7-5-4-6-8-12;/h4-8,10H,3,9H2,1-2H3,(H,14,15);1H |
InChI Key |
CDMHSFXVDDDFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12216403.png)
![1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B12216404.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B12216405.png)

![4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone](/img/structure/B12216419.png)

![7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216426.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12216432.png)
![(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B12216433.png)
![3-Phenylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B12216438.png)
![Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-](/img/structure/B12216439.png)
